molecular formula C16H15N5O2 B2552784 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105239-01-7

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2552784
CAS No.: 1105239-01-7
M. Wt: 309.329
InChI Key: HFQCSSZNIIXYTE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyridazine class, characterized by a fused bicyclic heteroaromatic core (pyrazolo[3,4-d]pyridazine) with a cyclopropyl substituent at position 4, a phenyl group at position 1, and an acetamide moiety at position 2. The cyclopropyl group may enhance metabolic stability, while the acetamide side chain could influence solubility or target binding .

Properties

IUPAC Name

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c17-13(22)9-20-16(23)15-12(14(19-20)10-6-7-10)8-18-21(15)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQCSSZNIIXYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a hydrazine derivative with a suitable diketone or aldehyde under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Mechanism of Action

The mechanism of action of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrazolo-Pyridazine Core

Key structural analogs differ in substituents at positions 1, 4, and 6/7 (Table 1). For example:

  • 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide : Features a methoxyethyl extension on the acetamide nitrogen, likely improving water solubility compared to the parent compound .

Table 1. Structural and Functional Comparisons

Compound Position 4 Substituent Position 1 Substituent Acetamide Modification Key Properties/Effects
Target compound Cyclopropyl Phenyl None Potential metabolic stability
N-(2-methoxyethyl) analog Cyclopropyl Phenyl Methoxyethyl Enhanced solubility
4-Methyl-4-chlorophenyl analog Methyl Phenyl Phenylacetamido Increased steric bulk
Hydrogen Bonding and Crystallinity

(1995) emphasize that acetamide groups participate in hydrogen-bonding networks, influencing crystal packing and stability . The absence of a methoxyethyl group (vs.

Pharmacological Implications
  • Cyclopropyl vs. Methyl Groups : Cyclopropyl’s ring strain and sp³ hybridization may improve binding to hydrophobic pockets in biological targets compared to planar methyl groups .
  • Acetamide Modifications : The methoxyethyl variant could enhance pharmacokinetics (e.g., longer half-life) due to increased solubility, whereas the unmodified acetamide in the target compound might prioritize passive membrane diffusion.

Biological Activity

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyridazine family. Its complex structure and functional groups have garnered interest in medicinal chemistry, particularly for potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H27N5O2C_{22}H_{27}N_{5}O_{2} with a molecular weight of approximately 393.491 g/mol. It features a bicyclic structure that includes both pyrazole and pyridazine rings, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC22H27N5O2
Molecular Weight393.491 g/mol
Purity~95%
StructureChemical Structure

The primary mechanism of action for this compound is as a kinase inhibitor . It mimics the adenine ring of ATP, allowing it to bind effectively to the hinge region of kinase active sites. This binding disrupts key signaling pathways involved in cell growth and proliferation.

Biochemical Pathways

The compound specifically targets the mTOR signaling pathway , which plays a crucial role in cellular growth and metabolism. Inhibition of this pathway can lead to reduced cell division and growth, making it a candidate for further investigation in cancer therapy.

Biological Activity and Therapeutic Potential

Research has indicated that compounds similar to this compound exhibit various biological activities including:

  • Antitumor Activity : The compound has shown potential in inhibiting tumor cell lines through its action on kinases involved in cancer progression.
  • Antiviral Properties : Some studies suggest that similar pyrazolo compounds may possess antiviral activity, although specific data on this compound is limited.

Case Studies

  • In vitro Studies : A study demonstrated that derivatives of pyrazolo compounds exhibited significant inhibition of cancer cell lines with IC50 values in the low micromolar range. These findings suggest that structural modifications can enhance potency against specific kinases.
  • Pharmacological Evaluations : Another investigation into related compounds highlighted their effects on cellular signaling pathways, confirming their role as effective kinase inhibitors with potential applications in treating diseases characterized by dysregulated kinase activity.

Comparative Analysis with Related Compounds

A comparative analysis reveals that while many compounds share structural similarities with this compound, variations in substituents significantly influence their biological activity.

Table 2: Comparison with Related Compounds

Compound NameActivity TypeIC50 (µM)
2-(4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin)Kinase Inhibitor0.5
2-(4-cyclopropyl-1H-pyrazol-3-yl)-N-(m-tolyl)acetamideModerate Inhibition2.0
2-(4-cyclopropyl-7-hydroxy-pyrazolo[3,4-d]pyridazine)Low Activity10

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